molecular formula C12H12BrNO3 B2598157 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1282577-02-9

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2598157
CAS No.: 1282577-02-9
M. Wt: 298.136
InChI Key: CIGGOCOFRAALQR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • 2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • 2-(4-Methylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGOCOFRAALQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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